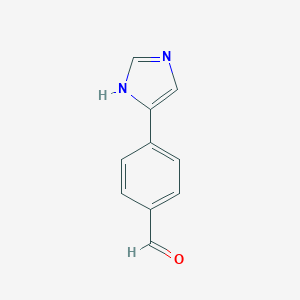

4-(1H-imidazol-5-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-imidazol-5-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-6-8-1-3-9(4-2-8)10-5-11-7-12-10/h1-7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXECRQWEELXIAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595012 | |

| Record name | 4-(1H-Imidazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149169-88-0 | |

| Record name | 4-(1H-Imidazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(1H-imidazol-5-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(1H-imidazol-5-yl)benzaldehyde (CAS No. 149169-88-0), a heterocyclic aldehyde with significant potential in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into its synthesis, properties, and potential applications, with a focus on the causal reasoning behind its chemical behavior and utility in research and development.

Core Compound Identification and Properties

Chemical Identity:

The foundational step in working with any chemical is confirming its identity. This compound is a distinct isomer of other imidazolyl benzaldehydes, with the phenyl group attached at the 5-position of the imidazole ring. This structural arrangement significantly influences its electronic properties and reactivity compared to its isomers, such as the more commonly documented 4-(1H-imidazol-1-yl)benzaldehyde.

| Identifier | Value | Source |

| CAS Number | 149169-88-0 | [1][2][3] |

| Molecular Formula | C₁₀H₈N₂O | [1][3] |

| Molecular Weight | 172.18 g/mol | [1] |

| SMILES | O=Cc1ccc(cc1)c2cncn2 | [2] |

Physicochemical Properties (Predicted and Inferred):

Synthesis and Mechanism

The synthesis of 5-aryl-1H-imidazoles can be approached through several modern synthetic strategies. While a specific, validated protocol for this compound is not widely published, a logical and effective approach can be designed based on established methodologies for analogous compounds.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

A highly effective and regioselective method for forming the C-C bond between the imidazole and phenyl rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and generally good yields.

The proposed synthesis would involve the coupling of a protected 5-bromoimidazole with 4-formylphenylboronic acid. The choice of a protecting group on the imidazole nitrogen is crucial to prevent N-arylation and other side reactions. A common and effective protecting group for this purpose is the Boc (tert-butyloxycarbonyl) group.

Figure 1: Proposed Suzuki-Miyaura synthesis of this compound.

Experimental Protocol (Proposed):

-

Protection of 5-bromo-1H-imidazole:

-

Dissolve 5-bromo-1H-imidazole in a suitable aprotic solvent (e.g., tetrahydrofuran).

-

Add a base (e.g., triethylamine or sodium hydride) and di-tert-butyl dicarbonate ((Boc)₂O).

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture to isolate the N-Boc protected product.

-

-

Suzuki-Miyaura Coupling:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 1-Boc-5-bromo-1H-imidazole, 4-formylphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., sodium carbonate or potassium phosphate).

-

Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction, and perform an extractive workup to isolate the crude product.

-

Purify the product by column chromatography.

-

-

Deprotection:

-

Dissolve the purified 1-Boc-4-(1H-imidazol-5-yl)benzaldehyde in a suitable solvent (e.g., dichloromethane).

-

Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.

-

Monitor the deprotection by TLC.

-

Once complete, neutralize the acid and perform a workup to isolate the final product, this compound.

-

This proposed synthesis is based on well-established and reliable chemical transformations, providing a high probability of success for obtaining the target compound.

Spectroscopic Characterization (Expected)

¹H NMR Spectroscopy:

-

Aldehyde Proton: A singlet in the downfield region, typically around 9.8-10.1 ppm.

-

Aromatic Protons: Two doublets in the aromatic region (around 7.5-8.0 ppm), corresponding to the ortho and meta protons of the para-substituted benzene ring.

-

Imidazole Protons: Two singlets or narrow doublets in the aromatic region (around 7.0-8.0 ppm) corresponding to the protons on the imidazole ring. The N-H proton will likely appear as a broad singlet at a higher chemical shift.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A signal in the highly deshielded region, around 190-195 ppm.

-

Aromatic and Imidazole Carbons: A series of signals in the range of 115-150 ppm.

Infrared (IR) Spectroscopy:

-

N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

Aromatic C=C Stretches: Absorptions in the 1450-1600 cm⁻¹ region.[5][6]

Mass Spectrometry:

-

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 172.

Potential Applications in Drug Discovery and Materials Science

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. The unique arrangement of this compound makes it a valuable building block for the synthesis of novel therapeutic agents.

Workflow for Utilizing this compound in Drug Discovery:

Figure 2: Workflow for the use of this compound in drug discovery.

Key Areas of Interest:

-

Anticancer Agents: 5-Aryl-1H-imidazoles have demonstrated in vitro antitumor activity, including in apoptosis-resistant cancer models.[7][8] The aldehyde functionality of the title compound allows for its incorporation into larger molecules that can be screened for anticancer properties.

-

Antimicrobial and Anthelmintic Agents: Imidazole derivatives are known to possess a broad spectrum of antimicrobial and anthelmintic activities.[9]

-

Enzyme Inhibitors: The imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, making it a valuable pharmacophore for designing enzyme inhibitors.

-

Fluorescent Probes: The conjugated system of the phenyl and imidazole rings suggests that derivatives of this compound could have interesting photophysical properties, potentially leading to applications as fluorescent probes in biological imaging.[10]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it is imperative to handle this compound with the precautions appropriate for a novel chemical substance and by referencing the SDS for its isomer, 4-(1H-imidazol-1-yl)benzaldehyde.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[12]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[11]

Hazard Classifications (Inferred from 4-(1H-imidazol-1-yl)benzaldehyde):

-

Skin Irritation: May cause skin irritation.[4]

-

Eye Irritation: May cause serious eye irritation.[4]

-

Respiratory Irritation: May cause respiratory irritation.[11]

In case of exposure, seek immediate medical attention and consult the available safety data for related compounds.

Conclusion

This compound is a valuable, yet under-characterized, building block for chemical synthesis. While a comprehensive set of experimental data is yet to be published, its synthesis is achievable through established modern organic chemistry techniques. Its structural features suggest significant potential for applications in drug discovery and materials science, particularly in the development of novel anticancer and antimicrobial agents. Further research into the properties and reactivity of this compound is warranted to fully unlock its potential.

References

-

Al-Daraji, A. H. R., et al. (2017). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. ResearchGate. Available at: [Link]

-

Colombo, L. (1969). Far-Infrared Spectra and Hydrogen-Bond Frequencies of Imidazole. The Journal of Chemical Physics. Available at: [Link]

-

Mathieu, V., et al. (2013). New 5-Aryl-1H-imidazoles Display in Vitro Antitumor Activity against Apoptosis-Resistant Cancer Models, Including Melanomas, through Mitochondrial Targeting. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... Available at: [Link]

-

Trang, T. T. T., et al. (2018). Enhancing the anti-biofilm activity of 5-aryl-2-aminoimidazoles through nature inspired dimerisation. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Mathieu, V., et al. (2013). New 5-Aryl-1H-imidazoles display in vitro antitumor activity against apoptosis-resistant cancer models, including melanomas, through mitochondrial targeting. PubMed. Available at: [Link]

-

NIST. (n.d.). 1H-Imidazole, 1-phenyl-. NIST WebBook. Available at: [Link]

-

Arctom. (n.d.). CAS NO. 149169-88-0 | this compound. Available at: [Link]

-

Begantsova, Y. E., et al. (2022). 4-(1H-Imidazo[4,5-f][1][5]phenanthrolin-2-yl)benzaldehyde as a probe in pure solvents: Solvatochromism, electric dipole moment and pH influence. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Kumar, A., et al. (2015). Synthesis and Biological Evaluation of some Newer Aryl Imidazoles as Potential Antimicrobial and Anthelmintic Agents. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Grigoropoulou, A., et al. (2020). 5-Aryl-2-(3,5-dialkyl-4-hydroxyphenyl)-4,4-dimethyl-4H-imidazole 3-Oxides and Their Redox Species: How Antioxidant Activity of 1-Hydroxy-2,5-dihydro-1H-imidazoles Correlates with the Stability of Hybrid Phenoxyl–Nitroxides. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of Imidazole. Available at: [Link]

-

McClements, J., et al. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 1-Phenylimidazole. Available at: [Link]

-

PubChem. (n.d.). 2-Phenylimidazole. Available at: [Link]

-

PubChem. (n.d.). 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzaldehyde. Available at: [Link]

-

ChemBK. (n.d.). Benzaldehyde, 4-(1H-imidazol-5-yl)-. Available at: [Link]

-

Yadav, P., & Bhagat, P. R. (n.d.). Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). ResearchGate. Available at: [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Available at: [Link]

-

Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Available at: [Link]

-

PubChem. (n.d.). 4-(1H-imidazol-1-yl)benzaldehyde. Available at: [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole. Available at: [Link]

-

NIST. (n.d.). 1H-Imidazole, 1-phenyl-. NIST WebBook. Available at: [Link]

-

SpectraBase. (n.d.). 4,5-Diphenyl-2-(p-tolyl)-1H-imidazole. Available at: [Link]

-

Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark. Available at: [Link]

-

Orhan, E., et al. (n.d.). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. Available at: [Link]

-

Oriental Journal of Chemistry. (n.d.). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Available at: [Link]

-

NIST. (n.d.). 1H-Imidazole, 1-phenyl-. NIST WebBook. Available at: [Link]

-

SciSpace. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Available at: [Link]

-

ScienceDirect. (n.d.). A comprehensive investigation on one-pot synthesis of imidazole derivatives: quantum computational analysis, molecular docking, molecular dynamics simulations and antiviral activity against SARS-CoV-2. Available at: [Link]

-

Alkali Scientific. (n.d.). 4-(1H-Imidazol-1-yl)benzaldehyde, 1 X 5 g (444405-5G). Available at: [Link]

-

Khan, I., et al. (n.d.). 1- (substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents. Neuroquantology. Available at: [Link]

-

Scirp.org. (n.d.). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Available at: [Link]

-

Fenjan, A.-A. M., & Adday, S. T. (n.d.). Synthesis and Characterization of Some New Benzimidazole Derivatives. ResearchGate. Available at: [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 149169-88-0|this compound|BLD Pharm [bldpharm.com]

- 3. chembk.com [chembk.com]

- 4. 4-(1H-Imidazol-1-yl)benzaldehyde 98 10040-98-9 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. New 5-Aryl-1H-imidazoles display in vitro antitumor activity against apoptosis-resistant cancer models, including melanomas, through mitochondrial targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. 4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzaldehyde as a probe in pure solvents: Solvatochromism, electric dipole moment and pH influence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

In-Depth Technical Guide: Synthesis of 4-(1H-imidazol-1-yl)benzaldehyde from 4-bromobenzaldehyde

Introduction

4-(1H-imidazol-1-yl)benzaldehyde is a pivotal building block in contemporary medicinal chemistry and drug development. Its structural motif, featuring an N-arylated imidazole, is a recognized pharmacophore present in a wide array of biologically active molecules, including antifungal, anticancer, and anti-inflammatory agents.[1][2] The aldehyde functionality provides a versatile handle for further synthetic transformations, enabling the construction of complex molecular architectures. This guide provides an in-depth, technically-focused exploration of the synthesis of 4-(1H-imidazol-1-yl)benzaldehyde from 4-bromobenzaldehyde, grounded in established chemical principles and field-proven methodologies.

The core of this transformation lies in the copper-catalyzed N-arylation of imidazole, a variant of the classic Ullmann condensation.[3] While traditional Ullmann reactions often necessitate harsh conditions, modern iterations have evolved to be milder and more versatile through the strategic use of ligands and optimized catalyst systems.[3][4] This guide will dissect the mechanistic underpinnings of this reaction, provide a detailed and validated experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Mechanistic Insights: The Copper-Catalyzed N-Arylation of Imidazole

The synthesis of 4-(1H-imidazol-1-yl)benzaldehyde from 4-bromobenzaldehyde is achieved through a copper-catalyzed cross-coupling reaction, commonly referred to as an Ullmann-type N-arylation.[3][5] The generally accepted mechanism, while complex and subject to ongoing study, proceeds through a catalytic cycle involving copper(I) and copper(III) intermediates.[6][7][8]

A plausible catalytic cycle can be summarized as follows:

-

Formation of the Copper(I)-Imidazolide Complex: In the presence of a base, imidazole is deprotonated to form the imidazolide anion. This anion then coordinates with a copper(I) salt (e.g., CuI) to generate a copper(I)-imidazolide complex. The base, typically a carbonate such as potassium carbonate or cesium carbonate, is crucial for this step.[4][9]

-

Oxidative Addition: The aryl halide, 4-bromobenzaldehyde, undergoes oxidative addition to the copper(I)-imidazolide complex. This step involves the insertion of the copper center into the carbon-bromine bond, leading to the formation of a transient, high-valent copper(III) intermediate.[7] This is often considered the rate-determining step of the reaction.[6][8]

-

Reductive Elimination: The copper(III) intermediate is unstable and rapidly undergoes reductive elimination. This process forms the desired C-N bond of 4-(1H-imidazol-1-yl)benzaldehyde and regenerates the copper(I) catalyst, which can then re-enter the catalytic cycle.[7]

The role of ligands, such as L-proline or phenanthroline derivatives, is to stabilize the copper catalyst, enhance its solubility, and facilitate the oxidative addition and reductive elimination steps, often allowing the reaction to proceed under milder conditions and with higher yields.[6][10][11][12]

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step methodology for the synthesis of 4-(1H-imidazol-1-yl)benzaldehyde. This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 4-Bromobenzaldehyde | C₇H₅BrO | 185.02 | ≥98% | Sigma-Aldrich |

| Imidazole | C₃H₄N₂ | 68.08 | ≥99% | Sigma-Aldrich |

| Copper(I) Iodide | CuI | 190.45 | ≥98% | Sigma-Aldrich |

| L-Proline | C₅H₉NO₂ | 115.13 | ≥99% | Sigma-Aldrich |

| Potassium Carbonate | K₂CO₃ | 138.21 | ≥99% | Sigma-Aldrich |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |

| Hexanes | N/A | N/A | ACS Grade | Fisher Scientific |

| Celite® | N/A | N/A | N/A | Sigma-Aldrich |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Fisher Scientific |

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.85 g, 10.0 mmol), imidazole (1.02 g, 15.0 mmol, 1.5 equiv), copper(I) iodide (0.19 g, 1.0 mmol, 10 mol%), L-proline (0.23 g, 2.0 mmol, 20 mol%), and potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.[4]

-

Add anhydrous dimethylformamide (DMF, 20 mL) via syringe.

-

-

Reaction Execution:

-

Immerse the flask in a preheated oil bath at 110-120 °C.

-

Stir the reaction mixture vigorously for 24 hours. The mixture will typically turn from a pale suspension to a darker, more homogeneous solution as the reaction progresses.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The product, 4-(1H-imidazol-1-yl)benzaldehyde, will have a lower Rf value than the starting 4-bromobenzaldehyde.

-

-

Work-up and Isolation:

-

After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate (50 mL).

-

Filter the mixture through a pad of Celite® to remove the insoluble inorganic salts.[4] Wash the filter cake with additional ethyl acetate (2 x 25 mL).

-

Combine the organic filtrates and wash with water (3 x 50 mL) to remove DMF and any remaining water-soluble impurities.

-

Wash the organic layer with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product, typically a yellow to brown solid, is purified by flash column chromatography on silica gel.

-

Prepare the column using a slurry of silica gel in hexanes.

-

Load the crude product onto the column (dry loading is recommended for better separation).

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect the fractions containing the desired product (visualized by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 4-(1H-imidazol-1-yl)benzaldehyde as a pale yellow solid.[1][2]

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 4-(1H-imidazol-1-yl)benzaldehyde.

Characterization of 4-(1H-imidazol-1-yl)benzaldehyde

Thorough characterization of the final product is essential to confirm its identity and purity. The following are typical analytical data for 4-(1H-imidazol-1-yl)benzaldehyde.

Spectroscopic Data

| Technique | Description |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.05 (s, 1H, CHO), 8.03 (d, J = 8.6 Hz, 2H, Ar-H), 7.99 (s, 1H, Imidazole-H), 7.60 (d, J = 8.6 Hz, 2H, Ar-H), 7.39 (t, J = 1.2 Hz, 1H, Imidazole-H), 7.26 (t, J = 1.2 Hz, 1H, Imidazole-H).[1] |

| ¹³C NMR (100.6 MHz, CDCl₃) | δ 190.48 (CHO), 141.60, 135.28, 134.84, 131.48, 131.23, 120.97, 117.54.[1] |

| IR (ATR) | ν (cm⁻¹) 3138, 3109 (C-H aromatic), 2818, 2746 (C-H aldehyde), 1676 (C=O), 1604, 1519 (C=C aromatic).[1] |

| Mass Spectrometry (ESI+) | m/z calculated for C₁₀H₈N₂O [M+H]⁺: 173.07; found: 173.1. |

Physical Properties

| Property | Value |

| Appearance | Pale yellow solid[2] |

| Melting Point | 153-155 °C |

| Molecular Formula | C₁₀H₈N₂O[13][14] |

| Molar Mass | 172.18 g/mol [13][14] |

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Conversion | - Insufficient heating or reaction time.- Inactive catalyst.- Poor quality reagents or solvent. | - Ensure accurate temperature control and consider extending the reaction time.- Use fresh, high-purity CuI.- Use anhydrous DMF and high-purity starting materials. |

| Formation of Side Products | - Competing side reactions at high temperatures.- Presence of oxygen. | - Optimize the reaction temperature; lower temperatures may reduce side product formation, albeit at the cost of reaction rate.- Ensure a thoroughly inert atmosphere is maintained throughout the reaction. |

| Difficult Purification | - Co-elution of impurities with the product. | - Optimize the eluent system for column chromatography; a shallower gradient may improve separation.- Consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). |

Conclusion

The synthesis of 4-(1H-imidazol-1-yl)benzaldehyde from 4-bromobenzaldehyde via a copper-catalyzed Ullmann-type N-arylation is a robust and reliable method for accessing this valuable synthetic intermediate. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can consistently achieve high yields of the desired product. The detailed protocol and characterization data provided herein serve as a comprehensive resource for scientists and professionals in the field of drug development and organic synthesis, enabling the efficient production of this key building block for further molecular exploration.

References

-

Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. ACS Publications. Available at: [Link]

-

L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. R Discovery - Researcher.Life. Available at: [Link]

-

Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). ResearchGate. Available at: [Link]

-

A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

-

L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Request PDF. ResearchGate. Available at: [Link]

-

Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). International Union of Crystallography. Available at: [Link]

-

Proposed mechanism for Fe – CuO-catalyzed N -arylation of imidazole... ResearchGate. Available at: [Link]

-

4-(1H-imidazol-1-yl)benzaldehyde | C10H8N2O | CID 736530. PubChem. Available at: [Link]

-

On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available at: [Link]

-

L-Proline as an efficient and reusable promoter for the synthesis of coumarins in ionic liquid. PMC - NIH. Available at: [Link]

-

Copper-catalyzed N-arylation of Imidazoles and Benzimidazoles. PubMed - NIH. Available at: [Link]

-

Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. ACS Publications. Available at: [Link]

-

L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. PubMed. Available at: [Link]

-

L-proline promoted Ullmann-type reaction of vinyl bromides with imidazoles in ionic liquids. Europe PMC. Available at: [Link]

-

Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]

-

4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal. Available at: [Link]

-

Ullmann condensation. Wikipedia. Available at: [Link]

-

Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). ResearchGate. Available at: [Link]

-

¹³C NMR spectrum of 4-(1H-benzo [d]imidazol-1-yl)benzaldehyde. ResearchGate. Available at: [Link]

-

1H-Imidazole-2-carboxaldehyde. Organic Syntheses Procedure. Available at: [Link]

-

Ligand-Free Ullmann-Type C–Heteroatom Couplings Under Practical Conditions | Request PDF. ResearchGate. Available at: [Link]

-

Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. PrepChem.com. Available at: [Link]

-

Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI. Available at: [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. Semantic Scholar. Available at: [Link]

-

Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). NIH. Available at: [Link]

-

one pot synthesis and bioevluation of 2, 4, 5-triphenyl imidazole promoted by ptsa. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

-

Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. ProQuest. Available at: [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]

- 13. 4-(1H-imidazol-1-yl)benzaldehyde | C10H8N2O | CID 736530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

A Guide to the Spectroscopic Characterization of 4-(1H-imidazol-1-yl)benzaldehyde

Introduction: The Molecular Blueprint

In the landscape of pharmaceutical research and materials science, the precise identification and characterization of molecular entities are paramount. 4-(1H-imidazol-1-yl)benzaldehyde (CAS: 10040-98-9, Molecular Formula: C₁₀H₈N₂O) is a heterocyclic compound of significant interest.[1][2] It serves as a crucial building block in the synthesis of diverse bioactive molecules and functional materials, owing to the unique electronic and structural properties conferred by its imidazole and benzaldehyde moieties.[3][4] The molecule consists of a benzaldehyde core where the imidazole ring is attached at the para-position of the benzene ring.[4]

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR) and Infrared (IR)—that define the molecular structure of 4-(1H-imidazol-1-yl)benzaldehyde. As a Senior Application Scientist, the objective is not merely to present data, but to contextualize it, offering a framework for researchers, chemists, and quality control professionals to unequivocally verify the identity, purity, and structural integrity of this compound. The protocols and interpretations herein are grounded in established principles and validated through peer-reviewed data to ensure scientific rigor and trustworthiness.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides a detailed map of the chemical environment, connectivity, and topology of a molecule. The choice of solvent is critical; deuterated chloroform (CDCl₃) is frequently used for this compound due to its excellent solubilizing power for aromatic compounds and its relatively clean spectral window.[3][5]

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a quantitative and qualitative fingerprint of the proton environments within the molecule. The spectrum of 4-(1H-imidazol-1-yl)benzaldehyde, typically recorded at 400 MHz, is highly informative and displays distinct signals corresponding to the aldehydic, aromatic (benzenoid), and heteroaromatic (imidazolyl) protons.[3][6]

Table 1: ¹H NMR Spectroscopic Data for 4-(1H-imidazol-1-yl)benzaldehyde in CDCl₃ [3][5][6][7]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 10.05 | Singlet (s) | - | 1H | Aldehyde (-CHO) |

| 8.03 | Doublet (d) | 8.6 Hz | 2H | Aryl-H (ortho to -CHO) |

| 7.99 | Singlet (s) | - | 1H | Imidazole-H (C2-H) |

| 7.60 | Doublet (d) | 8.6 Hz | 2H | Aryl-H (ortho to Imidazole) |

| 7.39 | Multiplet (m) | - | 1H | Imidazole-H (C5-H) |

| 7.26 | Multiplet (m) | - | 1H | Imidazole-H (C4-H) |

Expert Interpretation:

-

Aldehydic Proton (10.05 ppm): The singlet far downfield is the unmistakable signature of the aldehyde proton. Its significant deshielding is caused by the powerful electron-withdrawing effect of the carbonyl oxygen and the magnetic anisotropy of the C=O bond.

-

Benzene Ring Protons (8.03 and 7.60 ppm): The presence of two doublets, each integrating to 2H, with an identical coupling constant of 8.6 Hz, is classic evidence of a 1,4-disubstituted (para) benzene ring. The protons at 8.03 ppm are ortho to the electron-withdrawing aldehyde group, leading to greater deshielding compared to the protons at 7.60 ppm, which are ortho to the imidazole ring.

-

Imidazole Ring Protons (7.99, 7.39, and 7.26 ppm): The three distinct signals confirm the presence and substitution pattern of the imidazole ring. The singlet at 7.99 ppm corresponds to the proton at the C2 position, situated between the two nitrogen atoms. The remaining two protons on the imidazole ring appear as multiplets around 7.39 and 7.26 ppm.

¹³C NMR Spectral Analysis

Complementing the ¹H NMR, the ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule. The spectrum for this compound, recorded at 100.6 MHz, shows eight distinct signals, accounting for all non-equivalent carbon atoms.[3][5][6][7]

Table 2: ¹³C NMR Spectroscopic Data for 4-(1H-imidazol-1-yl)benzaldehyde in CDCl₃ [3][5][6][7]

| Chemical Shift (δ) ppm | Assignment |

| 190.48 | Aldehyde Carbonyl (C=O) |

| 141.60 | Quaternary Aryl-C (C-N) |

| 135.28 | Imidazole-CH (C2) |

| 134.84 | Quaternary Aryl-C (C-CHO) |

| 131.48 | Aryl-CH (ortho to -CHO) |

| 131.23 | Imidazole-CH (C5) |

| 120.97 | Aryl-CH (ortho to Imidazole) |

| 117.54 | Imidazole-CH (C4) |

Expert Interpretation:

-

Carbonyl Carbon (190.48 ppm): This highly deshielded signal is characteristic of an aldehyde carbonyl carbon.

-

Quaternary Carbons (141.60 and 134.84 ppm): These signals correspond to the two non-protonated carbons of the benzene ring: the one bonded to the imidazole nitrogen (C-N) and the one bonded to the aldehyde group (C-CHO).

-

Aromatic and Heteroaromatic CH Carbons: The remaining signals in the 117-136 ppm range correspond to the protonated carbons of the benzene and imidazole rings, consistent with the assignments from the ¹H NMR spectrum.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-(1H-imidazol-1-yl)benzaldehyde.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer's magnet.

-

Lock the field frequency onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks. This is validated by observing the narrow linewidth of the TMS signal.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

A longer acquisition time and a larger number of scans (e.g., 256 or more) are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra correctly to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

-

Integrate the ¹H spectrum to determine the relative proton ratios.

-

Caption: A streamlined workflow for acquiring ATR-IR spectra.

Conclusion: A Synergistic Confirmation

The structural characterization of 4-(1H-imidazol-1-yl)benzaldehyde is definitively achieved through the synergistic application of NMR and IR spectroscopy. NMR provides an exhaustive map of the C-H framework, confirming the precise connectivity and substitution pattern of the aromatic and heteroaromatic rings. Simultaneously, IR spectroscopy offers rapid and unambiguous confirmation of the critical functional groups, most notably the conjugated aldehyde. Together, these techniques provide a robust and reliable spectroscopic signature that is indispensable for identity confirmation, quality control, and synthetic chemistry applications involving this valuable compound.

References

-

PubChem. (n.d.). 4-(1H-imidazol-1-yl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Guesmi, A., El-Guesmi, N., & Rzaigui, M. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 79(7). Available at: [Link]

-

J&K Scientific. (n.d.). 4-(1H-Imidazol-1-yl)benzaldehyde, 97%. Retrieved from [Link]

-

Guesmi, A., El-Guesmi, N., & Rzaigui, M. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. IUCrData, 8(7). Available at: [Link]

-

Matrix Fine Chemicals. (n.d.). 4-(1H-IMIDAZOL-1-YL)BENZALDEHYDE. Retrieved from [Link]

-

Guesmi, A., El-Guesmi, N., & Rzaigui, M. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. IUCr Journals. Retrieved from [Link]

-

Guesmi, A., et al. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. ResearchGate. Available at: [Link]

Sources

- 1. 4-(1H-imidazol-1-yl)benzaldehyde | C10H8N2O | CID 736530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Page loading... [wap.guidechem.com]

- 5. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. researchgate.net [researchgate.net]

molecular structure and crystallography of 4-(1H-imidazol-1-yl)benzaldehyde

An In-Depth Technical Guide to the Molecular and Crystal Structure of 4-(1H-imidazol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 4-(1H-imidazol-1-yl)benzaldehyde (IUPAC Name: 4-imidazol-1-ylbenzaldehyde), a heterocyclic compound of significant interest in medicinal chemistry and materials science. With the molecular formula C₁₀H₈N₂O, this molecule serves as a versatile scaffold, integrating the reactive aldehyde functionality with the biologically relevant imidazole moiety.[1][2] This document details the synthetic protocol, spectroscopic verification, and a thorough analysis of its three-dimensional architecture as determined by single-crystal X-ray diffraction. We delve into the causality behind experimental choices, presenting self-validating protocols and a detailed exploration of the intra- and intermolecular forces that govern its solid-state structure.

Introduction and Significance

N-arylated imidazoles are foundational components in a wide array of biologically active compounds, finding applications as anticancer, anti-inflammatory, and antiviral agents.[3][4] 4-(1H-imidazol-1-yl)benzaldehyde, in particular, is a key precursor for synthesizing various therapeutic agents, including novel chalcones with potent activities against Mycobacterium tuberculosis and compounds with antifungal, antioxidant, and antileishmanial properties.[4][5] Its structure, featuring a planar benzaldehyde unit linked to an imidazole ring, allows for diverse chemical modifications and coordination chemistry.[2] Understanding its precise molecular geometry and supramolecular assembly in the solid state is critical for rational drug design, polymorphism screening, and the development of novel crystalline materials.

This guide provides an authoritative overview of the synthesis, characterization, and crystallographic analysis of this compound, offering field-proven insights for professionals in drug development and chemical research.

Synthesis and Crystallization

The synthesis of 4-(1H-imidazol-1-yl)benzaldehyde is most effectively achieved via a copper-catalyzed N-arylation reaction, a variant of the Ullmann condensation. This method is chosen for its high yield and reliability.[4]

Synthetic Protocol: Copper-Catalyzed N-Arylation

This protocol describes a robust method for synthesizing the title compound in high yield. The use of a copper(I) catalyst significantly lowers the activation energy for the C-N bond formation between the imidazole nitrogen and the aryl halide.

Materials:

-

4-bromobenzaldehyde

-

Imidazole

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine imidazole (1.2 eq.), 4-bromobenzaldehyde (1.0 eq.), and anhydrous potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). This is crucial to prevent the oxidation of the Cu(I) catalyst.

-

Solvent and Catalyst Addition: Add anhydrous DMF to the flask, followed by the addition of copper(I) iodide (0.1 eq.).

-

Reflux: Heat the reaction mixture to reflux (approximately 140-150 °C) and maintain for 18-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. Pour the mixture into ice-cold water, leading to the precipitation of the crude product.

-

Purification: Filter the precipitate, wash thoroughly with water, and dry under vacuum. The crude solid can be further purified by recrystallization from an ethanol/water mixture to yield 4-(1H-imidazol-1-yl)benzaldehyde as a white to pale yellow crystalline solid.[2]

Diagram: Synthetic and Crystallization Workflow

Caption: Workflow from synthesis to single crystal growth.

Single Crystal Growth

Obtaining diffraction-quality single crystals is the most critical step for X-ray analysis. The protocol's validity is confirmed by the successful growth of a crystal that yields a high-quality diffraction pattern.

Protocol: Slow Evaporation Method

-

Prepare a saturated solution of the purified 4-(1H-imidazol-1-yl)benzaldehyde in a suitable solvent system (e.g., methanol, ethanol, or ethyl acetate) at a slightly elevated temperature.

-

Filter the hot solution through a syringe filter into a clean vial to remove any particulate matter.

-

Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.

-

Leave the vial undisturbed in a vibration-free environment for several days to weeks.

-

Colorless, plate-like single crystals suitable for X-ray diffraction will form as the solvent slowly evaporates.[6]

Physicochemical and Spectroscopic Characterization

Prior to crystallographic analysis, the compound's identity and purity are confirmed using standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O | [1][7] |

| Molecular Weight | 172.18 g/mol | [1][7] |

| Appearance | White to pale yellow solid | [2] |

| Melting Point | 153-155 °C | [5] |

Spectroscopic Data

The following data provides a spectroscopic fingerprint for 4-(1H-imidazol-1-yl)benzaldehyde.

| Technique | Data (Solvent: CDCl₃) |

| ¹H NMR | δ 10.05 (s, 1H, C(O)H), 8.03 (d, 2H, J = 8.6 Hz, CarylH), 7.99 (s, 1H, CimidH), 7.60 (d, 2H, J = 8.6 Hz, CarylH), 7.39 (m, 1H, CimidH), 7.26 (m, 1H, CimidH).[3] |

| ¹³C NMR | δ 190.48 (C(O)H), 141.60 (Caryl), 135.28 (CimidH), 134.84 (Caryl), 131.48 (CarylH), 131.23 (CimidH), 120.97 (CarylH), 117.54 (CimidH).[3] |

| FTIR (ATR, cm⁻¹) | 3138 (w, Caryl—H str), 2818 & 2746 (m, Aldehyde Fermi doublet), 1676 (s, C=O str), 1604 (s, arom. C=C str), 1519 (s, arom. C=C str).[3] |

The strong carbonyl stretch at ~1676 cm⁻¹ and the aldehyde proton singlet at 10.05 ppm are definitive markers for the benzaldehyde moiety. The distinct signals in the aromatic region of both ¹H and ¹³C NMR spectra confirm the successful coupling of the imidazole and benzaldehyde rings.[3]

Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.

Experimental Workflow

Diagram: X-ray Crystallography Workflow

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Methodology:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is cooled to a low temperature (e.g., 125 K) to minimize thermal vibrations.[6] X-ray diffraction data are collected using a diffractometer, such as a Bruker APEXII CCD, with a specific radiation source (e.g., Cu Kα, λ = 1.54178 Å).[6]

-

Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like absorption (e.g., using SADABS).[6]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods (e.g., SHELXS) and refined against the experimental data using full-matrix least-squares on F² (e.g., SHELXL).[8] This iterative process adjusts atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction patterns.

Crystallographic Data and Molecular Structure

The structure of 4-(1H-imidazol-1-yl)benzaldehyde was determined to be in the monoclinic crystal system with the non-centrosymmetric space group P2₁.[3][6]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 3.7749 (2) |

| b (Å) | 7.3711 (5) |

| c (Å) | 14.4524 (9) |

| β (°) | 91.096 (2) |

| Volume (ų) | 402.07 (4) |

| Z | 2 |

| Temperature (K) | 125 |

| Rint | 0.029 |

| Final R indices [I > 2σ(I)] | R₁ = 0.029, wR₂ = 0.075 |

| (Data obtained from McClements et al., 2023)[6] |

Diagram: Molecular Structure of 4-(1H-imidazol-1-yl)benzaldehyde

Caption: Schematic of the primary intermolecular C-H···O/N interactions.

Conclusion

This guide has provided a detailed, multifaceted analysis of 4-(1H-imidazol-1-yl)benzaldehyde, from its rational synthesis to its detailed solid-state structure. The spectroscopic data serves as a reliable reference for characterization, while the single-crystal X-ray analysis provides definitive insights into its molecular geometry and supramolecular packing. The key structural feature is the 24.58° dihedral angle between the aromatic rings, and the crystal packing is stabilized by a network of weak C—H⋯O and C—H⋯N interactions. These foundational insights are invaluable for researchers in medicinal chemistry and materials science who utilize this compound as a critical building block for designing novel molecules with tailored biological activities and material properties.

References

-

PubChem. 4-(1H-imidazol-1-yl)benzaldehyde. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). [Link]

-

National Institutes of Health (NIH). 4-[4-(1H-Imidazol-4-yl)phenyl]-1H-imidazole. [Link]

-

International Union of Crystallography (IUCr). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). [Link]

-

ResearchGate. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). [Link]

-

PubChem. 3-(1H-imidazol-1-yl)benzaldehyde. National Center for Biotechnology Information. [Link]

-

International Union of Crystallography (IUCr) Journals. 4-(1H- imidazol-1-yl)benzaldehyde and 1-(4-methoxy- phenyl). [Link]

-

National Institutes of Health (NIH). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. [Link]

-

MDPI. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. [Link]

-

One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]

-

MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

-

J&K Scientific. 4-(1H-Imidazol-1-yl)benzaldehyde, 97%. [Link]

Sources

- 1. 4-(1H-imidazol-1-yl)benzaldehyde | C10H8N2O | CID 736530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 4-[4-(1H-Imidazol-4-yl)phenyl]-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(1H-imidazol-5-yl)benzaldehyde: Navigating a Data-Scarce Landscape

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

In the pursuit of novel chemical entities for drug discovery and development, a comprehensive understanding of a compound's physical and chemical properties is paramount. This guide was intended to provide an in-depth technical overview of 4-(1H-imidazol-5-yl)benzaldehyde. However, after a thorough and exhaustive search of the current scientific literature and chemical databases, it is clear that detailed experimental data for this specific isomer is exceptionally limited.

While the existence of this compound is confirmed, with a registered CAS number of 149169-88-0 and a PubChem entry (CID 18548597), there is a notable absence of published experimental data concerning its specific physical properties, spectroscopic characterization, detailed synthetic protocols, and applications in medicinal chemistry.[1][2]

The vast majority of available information pertains to its constitutional isomer, 4-(1H-imidazol-1-yl)benzaldehyde . This isomer is well-documented, with extensive data on its synthesis, physical and chemical properties, and its utility as a versatile building block in the synthesis of pharmacologically active compounds.

This guide will, therefore, pivot to a discussion of the available information on this compound, highlight the general importance of this class of compounds, and provide a comparative overview with its well-characterized 1-yl isomer to offer context and potential avenues for future research.

The Imidazole-Benzaldehyde Scaffold: A Privileged Motif in Medicinal Chemistry

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs. Its ability to participate in hydrogen bonding, coordinate with metal ions, and serve as a bioisosteric replacement for other functional groups makes it a highly valuable heterocyclic core. When coupled with a benzaldehyde moiety, the resulting structure presents a reactive "handle" (the aldehyde group) for further chemical modifications, allowing for the construction of diverse molecular architectures.

Derivatives of imidazole-containing benzaldehydes are actively investigated for a wide range of therapeutic applications, including but not limited to:

-

Antifungal Agents: The imidazole core is a key feature of many antifungal drugs.

-

Anticancer Agents: These compounds have been explored as inhibitors of various kinases and other cancer-related targets.

-

Anti-inflammatory Agents: Imidazole derivatives have shown promise in modulating inflammatory pathways.

-

Antiviral Agents: The scaffold has been incorporated into molecules with activity against various viruses.

This compound: What We Know

As of early 2026, the publicly available information on this compound is limited to its basic chemical identity.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O | PubChem[1] |

| Molecular Weight | 172.18 g/mol | PubChem[1] |

| CAS Number | 149169-88-0 | BLDpharm[2] |

The lack of detailed experimental data suggests that this compound is either a novel or less-explored synthetic target. Its structural isomerism, with the phenyl group at the 5-position of the imidazole ring, would confer distinct electronic and steric properties compared to the 1-yl and 2-yl isomers, potentially leading to unique biological activities.

Potential Synthetic Strategies: A Forward-Looking Perspective

Conceptual Synthetic Workflow: Suzuki-Miyaura Coupling

A promising strategy would involve the Suzuki-Miyaura coupling of a protected 5-bromoimidazole derivative with a suitable boronic acid or ester of 4-formylbenzene.

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-(1H-imidazol-1-yl)benzaldehyde for Drug Development Professionals

Introduction: The Significance of 4-(1H-imidazol-1-yl)benzaldehyde in Modern Drug Discovery

4-(1H-imidazol-1-yl)benzaldehyde is a heterocyclic compound featuring a benzaldehyde scaffold substituted with an imidazole ring at the para-position.[1] This unique structural combination makes it a valuable building block in medicinal chemistry. The imidazole moiety, a common pharmacophore, is known for its ability to engage in hydrogen bonding and its presence in numerous biologically active molecules.[2][3] The aldehyde group serves as a versatile synthetic handle for the construction of more complex molecular architectures. As a white to pale yellow crystalline solid, understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in drug discovery and development pipelines.[1]

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 4-(1H-imidazol-1-yl)benzaldehyde. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, actionable protocols for the robust assessment of this compound. We will delve into the theoretical considerations that govern its behavior in various solvent systems and under different stress conditions, and provide field-proven methodologies for its empirical evaluation.

Physicochemical Properties: A Foundation for Formulation

A thorough understanding of the intrinsic properties of 4-(1H-imidazol-1-yl)benzaldehyde is the first step in any development program. These parameters dictate its handling, formulation, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O | |

| Molecular Weight | 172.18 g/mol | |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | 153-155 °C | |

| Predicted pKa | 5.07 ± 0.10 | [1] |

| Qualitative Solubility | Sparingly soluble in water, soluble in methanol. | [4] |

The predicted pKa of approximately 5.07 suggests that the imidazole ring can be protonated under acidic conditions, which is expected to influence its solubility in a pH-dependent manner. The qualitative solubility data indicates that while sparingly soluble in aqueous media, it has better solubility in polar organic solvents like methanol.

Part I: Solubility Profiling

Solubility is a critical determinant of a drug candidate's bioavailability and formulability. For 4-(1H-imidazol-1-yl)benzaldehyde, its relatively polar nature, conferred by the imidazole and aldehyde moieties, is contrasted by the hydrophobicity of the benzene ring. This balance dictates its solubility profile.

Theoretical Considerations

The imidazole ring, with a pKa around 5.07, will be predominantly neutral at physiological pH (7.4) but will become increasingly protonated and positively charged as the pH decreases. This protonation should lead to a significant increase in aqueous solubility in acidic environments due to the formation of the more polar imidazolium ion. Conversely, the benzaldehyde moiety is a weak base and its contribution to pH-dependent solubility is minimal. The overall aqueous solubility will therefore be a function of the equilibrium between the solid state of the compound and its solvated neutral and protonated forms.

Experimental Methodologies for Solubility Determination

To provide a comprehensive understanding of the solubility of 4-(1H-imidazol-1-yl)benzaldehyde, both kinetic and thermodynamic solubility assays are recommended.

Kinetic solubility is a high-throughput screening method that measures the solubility of a compound from a DMSO stock solution into an aqueous buffer. It is a rapid assessment of how a compound behaves upon precipitation from a supersaturated solution and is highly relevant for early-stage drug discovery.

Diagram 1: Experimental Workflow for Kinetic Solubility Assay

Caption: Workflow for determining kinetic solubility.

Protocol for Kinetic Solubility Assay:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 4-(1H-imidazol-1-yl)benzaldehyde in 100% DMSO.

-

Plate Preparation: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

-

Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a final DMSO concentration of 1% and a theoretical maximum compound concentration of 100 µM.

-

Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to reach a steady state.

-

Separation: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate, or use a filter plate to separate the solid from the solution.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as UV-Vis spectrophotometry or LC-MS/MS, against a calibration curve prepared in the same buffer/DMSO mixture.

Thermodynamic solubility measures the equilibrium concentration of a compound in a saturated solution. This is a more accurate representation of a compound's true solubility and is crucial for formulation development.

Diagram 2: Experimental Workflow for Thermodynamic Solubility Assay

Caption: Workflow for determining thermodynamic solubility.

Protocol for Thermodynamic (Shake-Flask) Solubility Assay:

-

Sample Preparation: Add an excess amount of solid 4-(1H-imidazol-1-yl)benzaldehyde to a series of glass vials.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., water, pH-adjusted buffers, ethanol, etc.) to each vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge or filter the suspension to separate the solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Part II: Stability Profiling and Forced Degradation Studies

Assessing the stability of 4-(1H-imidazol-1-yl)benzaldehyde is crucial for determining its shelf-life, identifying potential degradation products, and developing a stability-indicating analytical method. The presence of both an imidazole ring and an aldehyde functional group suggests potential liabilities.

Potential Degradation Pathways

-

Oxidation: Aldehydes are susceptible to oxidation, which would convert the -CHO group to a carboxylic acid (-COOH), forming 4-(1H-imidazol-1-yl)benzoic acid. The imidazole ring itself can also be susceptible to oxidation under certain conditions.[5]

-

Photodegradation: Aromatic aldehydes and imidazole-containing compounds can be sensitive to light, potentially leading to complex degradation pathways.[5]

-

Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially affect the molecule, although this is less likely than oxidation or photodegradation.

Forced Degradation (Stress Testing) Methodology

Forced degradation studies are essential to identify likely degradation products and to develop a stability-indicating analytical method.[6] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[6]

Diagram 3: Forced Degradation Study Design

Caption: Overview of forced degradation stress conditions.

Protocol for Forced Degradation Studies:

A target degradation of 5-20% is generally considered optimal for these studies.[7]

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C. Monitor the degradation over time (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C. Monitor the degradation over time.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature. Monitor the degradation over time.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C). Monitor for degradation.

-

Photostability: Expose the solid compound and a solution of the compound to light as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6] A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

Development of a Stability-Indicating HPLC Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically a reverse-phase HPLC method, that can resolve the parent compound from all its degradation products.

Recommended Starting HPLC Conditions:

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A suitable gradient from 5% to 95% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at an appropriate wavelength (e.g., 254 nm or a wavelength maximum determined by UV scan) |

| Injection Volume | 10 µL |

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The peak purity of the parent compound under each stress condition should be assessed using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Conclusion: A Pathway to Successful Development

4-(1H-imidazol-1-yl)benzaldehyde is a compound of significant interest in pharmaceutical research. A comprehensive understanding of its solubility and stability is not merely an academic exercise but a fundamental requirement for its successful progression through the drug development process. The methodologies and theoretical considerations outlined in this guide provide a robust framework for researchers to characterize this molecule effectively. By implementing systematic solubility profiling and rigorous forced degradation studies, development teams can mitigate risks, optimize formulations, and ensure the quality and reliability of their analytical data, ultimately accelerating the journey from discovery to clinical application.

References

-

Huang, Y., et al. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. J Pharm Sci. 2019;108(9):3097-3106. Available from: [Link]

-

Marteau, C., et al. Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. Flavour Fragr. J. 2013;28(3):149-157. Available from: [Link]

-

Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. J. Chil. Chem. Soc. 2023;68(2):5836-5846. Available from: [Link]

-

Solubility of Things. Imidazole. Available from: [Link]

-

Singh, R., & Kumar, P. Bacterial Degradation of Aromatic Compounds. Proc. Natl. Acad. Sci., India, Sect. B Biol. Sci. 2018;88(4):1235-1252. Available from: [Link]

-

Domanska, U., & Szydlowski, J. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. J. Chem. Eng. Data. 2004;49(4):947-952. Available from: [Link]

-

Der Pharma Chemica. Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. 2016;8(1):318-330. Available from: [Link]

-

Wikipedia. Benzaldehyde. Available from: [Link]

-

Solubility of Things. Benzaldehyde. Available from: [Link]

-

PubChem. Benzaldehyde. Available from: [Link]

-

Boppy, N. V. V. D. P., et al. Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science. 2025;15(02):114-126. Available from: [Link]

-

Smit, G., et al. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods. Int Dairy J. 2005;15(6-9):761-772. Available from: [Link]

-

Kanehisa Laboratories. KEGG PATHWAY: Degradation of aromatic compounds - Reference pathway. Available from: [Link]

-

Mitchell, A. G., Wan, L., & Bjaastad, S. G. The solubility of benzaldehyde in water. J Pharm Pharmacol. 1964;16:623-4. Available from: [Link]

-

Domanska, U., & Ksiazkiewicz, K. Solubility of Imidazoles in Alcohols. J. Chem. Eng. Data. 2002;47(4):845-849. Available from: [Link]

-

Ladino-Orjuela, G., et al. Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. Rev. Colomb. Biotecnol. 2016;18(1):109-122. Available from: [Link]

-

MedCrave. Forced Degradation Studies. MOJ Bioequiv Availab. 2016;2(6):00046. Available from: [Link]

-

Meyyanathan, S.N., et al. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. J Anal Toxicol. 2022;46(7):e101-e109. Available from: [Link]

-

Venkatesh, D.N., & Kumar, S.D.S. Forced Degradation – A Review. Biomed J Sci & Tech Res. 2022;47(3):38341-38344. Available from: [Link]

-

PubChem. 4-(1H-imidazol-1-yl)benzaldehyde. Available from: [Link]

-

Gharge, V., et al. Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. Pharm Sci. 2024;30(1):1-10. Available from: [Link]

-

Babu, N. P., & Ramachandran, D. Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology. 2018;11(9):3835-3841. Available from: [Link]

-

SIELC Technologies. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. Available from: [Link]

-

Tanski, J. M., & Merritt, J. M. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallogr E Crystallogr Commun. 2023;79(Pt 7):627-633. Available from: [Link]

-

Singh, S., et al. Pilot-scale study on photodegradation of benzophenone-3 and benzophenone-8 ultraviolet filters enriched synthetic effluent. J Water Process Eng. 2021;44:102327. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jchemrev.com [jchemrev.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. 10040-98-9 CAS MSDS (4-(1H-Imidazol-1-yl)benzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. researchgate.net [researchgate.net]

The Dual-Faced Blade: A Technical Guide to the Mechanism of Action of Imidazole-Based Aldehydes in Biological Systems

Abstract

Imidazole-based aldehydes represent a fascinating and mechanistically diverse class of bioactive molecules. Possessing both a nucleophilic/catalytic imidazole ring and a reactive electrophilic aldehyde group, these compounds are uniquely equipped to interact with and modulate biological systems. This technical guide provides an in-depth exploration of their core mechanisms of action, moving from fundamental chemical reactivity to complex cellular consequences. We will dissect their capacity for covalent modification of protein targets through Schiff base formation and Michael addition, explore their role in modulating critical signaling pathways such as the Keap1-Nrf2 antioxidant response, and detail their function as enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding grounded in experimental evidence and providing actionable protocols for investigating these potent molecules.

Introduction: The Imidazole Aldehyde Scaffold

The imidazole ring is a cornerstone of biological chemistry, famously serving as the functional side chain of the amino acid histidine. Its unique electronic properties, including its aromaticity and the presence of two nitrogen atoms, allow it to act as a hydrogen bond donor and acceptor, a nucleophile, and a general acid-base catalyst in countless enzymatic reactions.[1] When this privileged scaffold is functionalized with an aldehyde group, the resulting molecule becomes a "dual-faced blade," capable of both participating in nuanced biological recognition events and executing decisive covalent modifications.

This guide will focus on the aza-Michael addition and Schiff base formation as primary mechanisms of action, the modulation of the Keap1-Nrf2 pathway as a key cellular response, and the inhibition of enzymes like p38 MAP kinase as a therapeutic outcome.

The Chemistry of Interaction: Covalent Modification of Biomolecules

The aldehyde moiety is a potent electrophile that readily reacts with nucleophilic residues on proteins, primarily lysine and cysteine. This covalent modification is a cornerstone of the biological activity of many imidazole-based aldehydes.

Schiff Base Formation with Lysine Residues

The primary amino group of lysine side chains can attack the carbonyl carbon of an aldehyde, leading to the formation of a hemiaminal intermediate. Subsequent dehydration results in a reversible covalent bond known as a Schiff base or imine.[2][3] This reaction is fundamental to the mechanism of action of various bioactive aldehydes.

-

Mechanism: The reaction is typically reversible, with the stability of the imine bond influenced by the local microenvironment, such as pH and the presence of stabilizing adjacent functional groups (e.g., a hydroxyl group in salicylaldehydes).[2]

-

Biological Consequence: Formation of a Schiff base can alter a protein's structure, charge, and function. It can block lysine's involvement in other interactions, disrupt catalytic activity if the lysine is in an active site, or trigger protein degradation.

Caption: Covalent modification via Michael addition.

Modulation of the Keap1-Nrf2 Antioxidant Pathway

A critical signaling pathway regulated by electrophilic imidazole-based compounds is the Keap1-Nrf2 pathway, the master regulator of the cellular antioxidant response. [4][5]

The Keap1-Nrf2 System

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1). Keap1 acts as an adaptor for a Cul3-based E3 ubiquitin ligase, which continuously targets Nrf2 for proteasomal degradation. [6]

Activation by Electrophilic Imidazole Derivatives

Electrophilic compounds, including certain imidazole derivatives like CDDO-imidazole (1-[2-cyano-3-,12-dioxooleana-1,9(11)-dien-28-oyl]-imidazole), are potent activators of this pathway. [7]The mechanism involves the covalent modification of highly reactive cysteine sensors on Keap1 via Michael addition. [8][9]

-

Mechanism of Activation:

-

The electrophilic imidazole derivative enters the cell.

-

It covalently modifies specific cysteine residues on Keap1 (e.g., C151). [10] 3. This modification induces a conformational change in Keap1, disrupting its ability to ubiquitinate Nrf2.

-

Newly synthesized Nrf2 is no longer targeted for degradation and accumulates.

-

Nrf2 translocates to the nucleus, binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, and initiates their transcription. [4]* Downstream Effects: The transcribed genes include a battery of cytoprotective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively bolster the cell's antioxidant and detoxification capacity. [4][11]

-

Caption: Nrf2 pathway activation by an electrophilic imidazole aldehyde.

Enzyme Inhibition: A Therapeutic Modality

The unique chemical properties of the imidazole ring make it an excellent scaffold for designing enzyme inhibitors. When combined with an aldehyde, both covalent and non-covalent inhibitory mechanisms are possible.

Non-Covalent Inhibition: The Case of p38 MAP Kinase

Pyridinyl imidazole compounds are a well-established class of inhibitors for p38 MAP kinase, a key enzyme in inflammatory signaling pathways. [12]These compounds act as ATP-competitive inhibitors, binding to the enzyme's active site and preventing the binding of ATP, thus blocking the phosphorylation of downstream targets. [13]

-

Mechanism: Inhibition is driven by non-covalent interactions (hydrogen bonds, hydrophobic interactions) within the ATP-binding pocket. The imidazole core often plays a crucial role in forming key hydrogen bonds. [1]* Example: SB203580 is a prototypical pyridinyl imidazole inhibitor of p38α with a Ki of 21 nM. [13]